5-Bromo-2-chlorobenzoyl chloride
Overview
Description
5-Bromo-2-chlorobenzoyl chloride is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and chloro-substituted aromatic compounds, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of functionalized pyridines using 5-bromopyridyl-2-magnesium chloride as an intermediate suggests that halogenated aromatic compounds can be used to create more complex structures with potential pharmaceutical applications .
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve multiple steps, including halogenation, nitration, and diazotization. For example, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, involves a multi-step process starting from dimethyl terephthalate, including bromination and diazotization steps . This indicates that the synthesis of 5-Bromo-2-chlorobenzoyl chloride could similarly involve a multi-step process starting from simpler aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be studied using techniques such as electron diffraction, as seen in the investigation of benzyl chloride and bromide . These studies can reveal the bond lengths, angles, and conformational models of the molecules. The crystal structures of related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, can also provide insights into the molecular conformation and intermolecular interactions in the solid state .
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions, including reactions with nucleophiles and electrophiles. For instance, 5-bromopyridyl-2-magnesium chloride reacts with a variety of electrophiles to afford functionalized pyridine derivatives . The reactivity of bromo- and chloro-substituted compounds can also be compared, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide and its chloro-analogue .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be influenced by the presence of halogen substituents. For example, the crystal structure and packing of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide are affected by the positions of the chlorine substituents, which are arranged to minimize electronic repulsion . The thermal stability and decomposition patterns of such compounds can be studied using thermal analysis, as demonstrated for copper(II) and oxido-vanadium(IV) complexes of a bromo- and chloro-substituted ligand .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Anti-Proliferative Agents : The compound has been used in synthesizing anti-proliferative agents like LY573636·Na. This involves the development of efficient acid chloride processes for better control of impurities and color in the synthesis (Yates et al., 2009).
Preparation of Anticancer Agents : 5-Bromo-2-chlorobenzoyl chloride is utilized in the synthesis of functionalized pyridines, which are key intermediates in the preparation of potent anticancer agents like Lonafarnib (Song et al., 2004).
Antidiabetic Drug Synthesis : It has also been applied in the synthesis of the antidiabetic drug Dapagliflozin. This process involves several steps including chlorination, Friedel-Crafts acylation, and reduction (Yafei, 2011).
Chemical Synthesis and Material Science
Polymerization Processes : The compound plays a role in the polymerization of various materials. For instance, its derivatives are used in the controlled polymerization of thiophene compounds, contributing to the synthesis of materials with narrower polydispersity and higher molecular weights (Miyakoshi et al., 2004).
Catalysis in Chemical Reactions : It is involved in the mechanisms of catalyzed chain-growth polymerization, implicating reductive elimination as a rate-determining step in the polymerization of certain bromo and chloro-substituted compounds (Lanni et al., 2009).
Halogenation Reactions : Its derivatives are used in regioselective halogenation processes, enabling efficient synthesis of substituted derivatives with applications in various chemical syntheses (Bouchez et al., 1997).
Analytical Chemistry
Titrimetric Determination : Bromine chloride, closely related to 5-Bromo-2-chlorobenzoyl chloride, is used in titrimetric methods for determining various organic compounds. This includes the determination of compounds undergoing electron changes, oxidation, and substitution reactions (Verma et al., 1978).
Chromatographic Determination : Derivatives of the compound are utilized in pre-column reactions for chromatographic determination of bromides, enhancing the detection and analysis of bromides in various samples (Mishra et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQQJRRMJWMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373603 | |
Record name | 5-bromo-2-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzoyl chloride | |
CAS RN |
21900-52-7 | |
Record name | 5-Bromo-2-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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